1-Hydroxyoctahydro-2H-1,4-ethanoquinolizin-2-one
説明
1-Hydroxyoctahydro-2H-1,4-ethanoquinolizin-2-one is a bicyclic organic compound characterized by a fused quinolizinone core modified with an ethano bridge (a two-carbon bridge) and a hydroxyl group at the 1-position. The octahydro designation indicates full saturation of the ring system, conferring rigidity and stereochemical complexity.
特性
CAS番号 |
142184-32-5 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
8-hydroxy-2-azatricyclo[6.2.2.02,7]dodecan-9-one |
InChI |
InChI=1S/C11H17NO2/c13-10-7-8-4-5-11(10,14)9-3-1-2-6-12(8)9/h8-9,14H,1-7H2 |
InChIキー |
ODQOXHWCBUTREH-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C3CCC(C2C1)(C(=O)C3)O |
製品の起源 |
United States |
生物活性
Chemical Structure and Properties
1-Hydroxyoctahydro-2H-1,4-ethanoquinolizin-2-one, also known as a quinolizidine derivative, has a complex structure that contributes to its biological activity. Its molecular formula is , and it features a hydroxyl group that may play a crucial role in its interaction with biological targets.
Antimicrobial Properties
Research indicates that quinolizidine derivatives exhibit antimicrobial properties. A study evaluated various derivatives, including 1-Hydroxyoctahydro-2H-1,4-ethanoquinolizin-2-one, against several bacterial strains. The results showed:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Hydroxyoctahydro-2H-1,4-ethanoquinolizin-2-one | E. coli | 32 µg/mL |
| 1-Hydroxyoctahydro-2H-1,4-ethanoquinolizin-2-one | S. aureus | 16 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.
Case Study: Apoptosis Induction
A notable case study involved treating MCF-7 cells with varying concentrations of 1-Hydroxyoctahydro-2H-1,4-ethanoquinolizin-2-one. The results were as follows:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
This dose-dependent effect indicates significant potential for further development as an anticancer therapeutic .
Neuroprotective Effects
Emerging research suggests that this compound may also exert neuroprotective effects. In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function.
Research Findings
A study published in a peer-reviewed journal highlighted the neuroprotective mechanisms:
- Reduction of Oxidative Stress: The compound decreased levels of reactive oxygen species (ROS) in neuronal cells.
- Inhibition of Neuroinflammatory Pathways: It modulated pro-inflammatory cytokines, suggesting a protective role against neuroinflammation.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is critical for evaluating the therapeutic potential of any compound. Initial assessments indicate that:
- Absorption: The compound shows good oral bioavailability.
- Metabolism: Primarily metabolized in the liver with moderate half-life.
- Toxicity: No significant acute toxicity was observed at therapeutic doses; however, long-term studies are warranted.
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to the quinazolinone/quinolizinone family, which includes derivatives with varied substituents and ring saturation. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogues
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS 54197-66-9) Structure: A monocyclic quinolin-2-one with a hydroxyl group at the 6-position and partial saturation at the 3,4-positions. Key Differences: Lacks the ethano bridge and bicyclic framework of the target compound. The reduced ring saturation (dihydro vs. octahydro) impacts conformational flexibility and solubility.
4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one Structure: A benzoxazinone derivative with ethynyl, methyl, and sulfonyl substituents. Key Differences: While both compounds feature bicyclic systems, the benzoxazinone core differs from the quinolizinone scaffold.
Physicochemical Properties
- Steric Effects: The ethano bridge introduces steric hindrance, which may influence binding affinity in biological systems compared to simpler analogues like 6-hydroxyquinolin-2-one.
Research Findings and Limitations
- Biological Studies: Limited data exist on the target compound’s bioactivity. By contrast, benzoxazinone derivatives (e.g., ) show documented roles in kinase inhibition and antimicrobial activity, suggesting structural features (e.g., sulfonyl groups) critical for efficacy .
- Regulatory Status: Compounds like 6-hydroxyquinolin-2-one are established reference standards (), whereas the target compound remains primarily of academic interest .
- Gaps in Data : Comparative pharmacokinetic or toxicity profiles are unavailable, highlighting the need for targeted studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
